molecular formula C17H16FN5O2 B2428933 N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide CAS No. 946233-30-3

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide

Cat. No.: B2428933
CAS No.: 946233-30-3
M. Wt: 341.346
InChI Key: PQKCTHCRAFVGQR-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide is a synthetic organic compound that features a tetrazole ring, a fluorophenyl group, and a phenoxypropanamide moiety

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)tetrazol-5-yl]methyl]-2-phenoxypropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FN5O2/c1-12(25-15-5-3-2-4-6-15)17(24)19-11-16-20-21-22-23(16)14-9-7-13(18)8-10-14/h2-10,12H,11H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQKCTHCRAFVGQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NN=NN1C2=CC=C(C=C2)F)OC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide typically involves multiple steps. One common method starts with the preparation of the tetrazole ring, which can be synthesized from 4-fluorobenzyl azide and sodium azide under acidic conditions. The resulting tetrazole is then coupled with a phenoxypropanamide derivative using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using agents such as lithium aluminum hydride.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide involves its interaction with molecular targets such as enzymes or receptors. The tetrazole ring can mimic the structure of certain biological molecules, allowing the compound to bind to specific sites and modulate their activity. This can lead to inhibition or activation of biochemical pathways, depending on the target.

Comparison with Similar Compounds

Similar Compounds

    N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Another compound with a fluorophenyl group and potential bioactivity.

    1-Methyl-1,4-dihydro-9H-pyrazolo[4,3-b]quinoline-9-one: Contains a fluorophenyl group and is used as a kinase inhibitor.

Uniqueness

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide is unique due to its combination of a tetrazole ring and a phenoxypropanamide moiety, which imparts specific chemical and biological properties. This combination allows for versatile applications in various fields, distinguishing it from other similar compounds.

Biological Activity

N-((1-(4-fluorophenyl)-1H-tetrazol-5-yl)methyl)-2-phenoxypropanamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a tetrazole ring and a phenoxypropanamide moiety, which contribute to its biological properties. The presence of the fluorophenyl group enhances its lipophilicity, potentially improving bioavailability.

PropertyValue
Molecular FormulaC16H16FN5O2
Molecular Weight331.32 g/mol
IUPAC NameThis compound
SolubilitySoluble in organic solvents

The biological activity of this compound is primarily attributed to the tetrazole moiety, which is known for its ability to interact with various biological targets:

  • Enzyme Inhibition : Tetrazoles can act as inhibitors for several enzymes, including phosphodiesterases (PDEs), which play critical roles in cellular signaling pathways.
  • Antimicrobial Activity : Compounds containing tetrazole rings have demonstrated antibacterial and antifungal properties, likely due to their ability to disrupt microbial cell membranes or inhibit essential metabolic pathways.

Antimicrobial Activity

Research has shown that tetrazole derivatives possess significant antimicrobial properties. For instance:

  • Study Findings : A study indicated that derivatives similar to this compound exhibited potent activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Properties

The compound has also been explored for its anticancer potential:

  • Mechanism : It is hypothesized that the compound may induce apoptosis in cancer cells through the activation of specific signaling pathways related to cell survival and proliferation.

Anti-inflammatory Effects

Tetrazole derivatives are noted for their anti-inflammatory properties:

  • Research Evidence : Studies have suggested that these compounds can inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory response .

Example 1: Antimicrobial Testing

In a controlled laboratory setting, this compound was tested against various pathogens:

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Candida albicans8 µg/mL

These results indicate a promising antimicrobial profile, suggesting further exploration in clinical settings.

Example 2: Anticancer Activity

A study focused on the compound's effect on breast cancer cell lines revealed:

  • Cell Viability Assay : Treatment with varying concentrations led to a significant reduction in cell viability, with an IC50 value of approximately 15 µM.

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